Cas no 1093070-14-4 (PLpro inhibitor)

PLpro inhibitor structure
Nome do Produto:PLpro inhibitor
N.o CAS:1093070-14-4
MF:C22H22N2O2
MW:346.422285556793
MDL:MFCD12547684
CID:1187867
PubChem ID:44235889
PLpro inhibitor Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-acetamido-2-methyl-n-(2-naphthalen-1-ylethyl)benzamide
- PLpro inhibitor
- I06-1404
- 5-N-Acetylamino-2-methyl-N-[(R)-1-(1-naphthyl)ethyl]benzamide
- SureCN3235212
- 5-acetamido-2-methyl-N-[2-(1-naphthalenyl)ethyl]benzamide
- A802005
- 5-acetylamino-2-methyl-N-[(R)-1-(1-naphthyl)ethyl]benzamide
- 5-Acetylamino-2-methyl-N-(1R-naphthalen-1-yl-ethyl)benzamide
- Benzamide, 5-(acetylamino)-2-methyl-N-[(1R)-1-(1-naphthalenyl)ethyl]-
- BDBM31523
- EX-A4337
- Z3234806301
- 5-ACETAMIDO-2-METHYL-N-[(1R)-1-(NAPHTHALEN-1-YL)ETHYL]BENZAMIDE
- 5-acetamido-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide
- 5-(acetylamino)-2-methyl-N-[(1R)-1-(1-naphthalenyl)ethyl]benzamide
- HY-17542
- AKOS015924277
- NCGC00188641-04
- 1093070-14-4
- CHEBI:167314
- KOM70144
- CHEMBL551592
- MS-25329
- NCGC00188641-01
- Naphthalene and Benzamide Derivative, 24
- SCHEMBL1321745
- (R)-5-acetamido-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide
- S0515
- AKOS015840267
-
- MDL: MFCD12547684
- Inchi: InChI=1S/C22H22N2O2/c1-14-11-12-18(24-16(3)25)13-21(14)22(26)23-15(2)19-10-6-8-17-7-4-5-9-20(17)19/h4-13,15H,1-3H3,(H,23,26)(H,24,25)/t15-/m1/s1
- Chave InChI: KGPYBLOBHQLIET-OAHLLOKOSA-N
- SMILES: O=C(C1=CC(NC(C)=O)=CC=C1C)N[C@H](C)C2=C(C=CC=C3)C3=CC=C2
Propriedades Computadas
- Massa Exacta: 346.168127949g/mol
- Massa monoisotópica: 346.168127949g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 26
- Contagem de Ligações Rotativas: 6
- Complexidade: 506
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 58.2Ų
- XLogP3: 3.9
Propriedades Experimentais
- Densidade: 1.189±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilidade: Insuluble (7.3E-3 g/L) (25 ºC),
PLpro inhibitor Informações de segurança
- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
PLpro inhibitor Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC24010-1g |
Plpro-IN-6(PLpro inhibitor) |
1093070-14-4 | >98% | 1g |
$2400.0 | 2023-09-15 | |
eNovation Chemicals LLC | Y1105859-100mg |
KOM70144 |
1093070-14-4 | 95% | 100mg |
$800 | 2024-07-23 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58120-50mg |
PLpro inhibitor |
1093070-14-4 | 98% | 50mg |
¥12542.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12502-10mg |
PLpro inhibitor |
1093070-14-4 | 99.82% | 10mg |
¥ 3924 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12502-100 mg |
PLpro inhibitor |
1093070-14-4 | 99.82% | 100MG |
¥16635.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12502-10 mg |
PLpro inhibitor |
1093070-14-4 | 99.82% | 10mg |
¥3990.00 | 2022-04-26 | |
S e l l e c k ZHONG GUO | S0515-5mg |
PLpro inhibitor |
1093070-14-4 | 99.87% | 5mg |
¥3287.24 | 2023-09-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P884597-5mg |
PLpro inhibitor |
1093070-14-4 | ≥99% | 5mg |
¥3,339.00 | 2022-01-13 | |
DC Chemicals | DC24010-100 mg |
Plpro-IN-6 |
1093070-14-4 | >98% | 100mg |
$700.0 | 2022-02-28 | |
BAI LING WEI Technology Co., Ltd. | 9174228-10MG |
Plpro-IN-6, 98%, a potent inhibitor of papain-like protease (PLpro) with an IC50 of 2.6 μM |
1093070-14-4 | 98% | 10MG |
¥ 5688 | 2022-04-26 |
PLpro inhibitor Literatura Relacionada
-
Catherine S. Adamson,Kelly Chibale,Rebecca J. M. Goss,Marcel Jaspars,David J. Newman,Rosemary A. Dorrington Chem. Soc. Rev. 2021 50 3647
-
Samia A. Elseginy,Manal M. Anwar RSC Adv. 2021 11 38616
-
Gaurav Das,Surojit Ghosh,Shubham Garg,Satyajit Ghosh,Aniket Jana,Ramkamal Samat,Nabanita Mukherjee,Rajsekhar Roy,Surajit Ghosh RSC Adv. 2020 10 28243
-
Qiang Shao,Muya Xiong,Jiameng Li,Hangchen Hu,Haixia Su,Yechun Xu Chem. Sci. 2023 14 4681
-
5. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replicationHesong Han,Albert Vallejo Gracia,Joachim J. R?ise,Lydia Boike,Kristoffer Leon,Ursula Schulze-Gahmen,Michael R. Stentzel,Teena Bajaj,Dake Chen,I.-Che Li,Maomao He,Kamyar Behrouzi,Zahra Khodabakhshi,Daniel K. Nomura,Mohammad R. K. Mofrad,G. Renuka Kumar,Melanie Ott,Niren Murthy RSC Adv. 2023 13 10636
1093070-14-4 (PLpro inhibitor) Produtos relacionados
- 2171999-79-2(Tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate)
- 1807179-31-2(1-(2,4-difluoro-5-hydroxyphenyl)ethan-1-one)
- 2219380-37-5(methyl 6-bromo-3-formylpyrazolo1,5-apyridine-2-carboxylate)
- 1361589-54-9(4-Chloro-3-(2,3,5-trichlorophenyl)pyridine)
- 1804886-57-4(4-Bromo-2-(difluoromethyl)-6-hydroxypyridine-3-methanol)
- 1804485-11-7(2-Cyano-4-(difluoromethyl)-3-fluoro-6-nitropyridine)
- 1250997-56-8(3-Aminomethyl-6,7-dihydro-4H-isoxazolo4,5-cpyridine-5-carboxylicacidtert-butylester)
- 2172154-00-4(1-{[1-(4-methylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine)
- 60252-79-1((2E)-4-(4-Fluorophenyl)amino-4-oxobut-2-enoic Acid)
- 1261742-04-4(2-Methoxy-2'-(trifluoromethoxy)-4-(trifluoromethyl)biphenyl)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1093070-14-4)PLpro inhibitor

Pureza:99%/99%/99%
Quantidade:50mg/100mg/250mg
Preço ($):156.0/265.0/448.0
atkchemica
(CAS:1093070-14-4)PLpro inhibitor

Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito